molecular formula C4H5N3O3 B14172766 6-Methoxy-s-triazine-2,4(1H,3H)-dione CAS No. 30885-95-1

6-Methoxy-s-triazine-2,4(1H,3H)-dione

Cat. No.: B14172766
CAS No.: 30885-95-1
M. Wt: 143.10 g/mol
InChI Key: SNULTPQANPFFQH-UHFFFAOYSA-N
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Description

6-Methoxy-s-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-s-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with methanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-s-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the methoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

6-Methoxy-s-triazine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-s-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-methoxy-s-triazine: Similar in structure but with amino groups instead of methoxy groups.

    2,4-Dichloro-6-methoxy-s-triazine: Contains chlorine atoms instead of methoxy groups.

    2,4-Dimethoxy-6-methyl-s-triazine: Has additional methoxy groups and a methyl group.

Uniqueness

6-Methoxy-s-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group makes it more hydrophobic compared to its amino or chloro counterparts, affecting its solubility and reactivity.

Properties

IUPAC Name

6-methoxy-1H-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-10-4-6-2(8)5-3(9)7-4/h1H3,(H2,5,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNULTPQANPFFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275337
Record name methylcyanurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30885-95-1
Record name methylcyanurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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